methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Description
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a boron-containing acrylate ester characterized by:
- A conjugated (2E)-configured α,β-unsaturated ester group.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety.
- A methyl ester terminal group.
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated dienes or functionalized acrylates . Its structural features balance reactivity and stability, making it valuable in medicinal chemistry (e.g., prodrug design ) and materials science.
Properties
CAS No. |
125160-21-6 |
|---|---|
Molecular Formula |
C10H17BO4 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H,1-5H3/b7-6+ |
InChI Key |
YRXVNAIOQAUBNO-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of methyl propiolate by sodium methoxide, generating a nucleophilic acetylide intermediate. This species attacks the electrophilic boron center in bis(pinacolato)diboron, followed by protonation to yield the (E)-configured product. Key parameters include:
| Parameter | Value |
|---|---|
| Substrate | Methyl propiolate |
| Boron Source | Bis(pinacolato)diboron |
| Base | Sodium methoxide |
| Solvent | Ethanol |
| Temperature | 22°C |
| Time | 12 hours |
| Yield | 75% |
The stereoselectivity arises from the trans-addition mechanism, favoring the thermodynamically stable (E)-isomer. Nuclear magnetic resonance (NMR) analysis confirms the absence of (Z)-isomer byproducts.
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80–110°C |
| Time | 5–24 hours |
This method could mitigate base sensitivity issues but may require optimization to suppress side reactions like over-borylation.
Comparative Analysis of Methods
Efficiency and Scalability
The base-catalyzed method offers simplicity and avoids transition metals, reducing purification challenges. However, the 75% yield leaves room for improvement via solvent optimization (e.g., switching to THF) or incremental temperature adjustments. Transition-metal approaches, while unexplored for this specific compound, might enhance yields in substrates prone to polymerization.
Stereochemical Control
Both methods inherently favor (E)-selectivity due to mechanistic constraints. The base-catalyzed route’s trans-addition mechanism precludes (Z)-isomer formation, while Pd-mediated pathways typically retain configuration during transmetallation.
Industrial and Laboratory-Scale Considerations
Large-scale synthesis prioritizes the base-catalyzed method for cost-effectiveness and minimal metal contamination. Bench-scale explorations may employ Pd catalysts to explore functional group tolerance, though substrate-specific modifications are necessary .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming the boron moiety into a boronic acid or boronate ester.
Reduction: : Reductive conditions can convert the compound into simpler boron-containing structures, often under metal-catalyzed systems.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with the boron center acting as a key reactive site.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: : Boronic acids or boronate esters.
Reduction: : Simplified boron structures.
Substitution: : Substituted organic compounds with modified boron centers.
Scientific Research Applications
Organic Synthesis
This compound is primarily used as a building block in organic synthesis due to its reactive double bond and boron functionality. It allows for the introduction of boron into organic molecules, facilitating further transformations such as:
- Borylation Reactions : It can serve as a reagent in borylation reactions to introduce boron atoms into organic substrates.
Material Science
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is utilized in the development of new materials. Its unique structure enables:
- Polymerization : It can be polymerized to create polymers with desirable mechanical and thermal properties.
Agricultural Chemistry
The compound's boron content makes it valuable in agricultural applications. It can be involved in:
- Pesticide Formulations : Its derivatives may enhance the efficacy of certain pesticides by improving their stability and bioavailability.
Pharmaceutical Applications
In medicinal chemistry, this compound can be utilized for:
- Drug Development : The incorporation of boron into drug molecules can enhance their pharmacological properties and bioactivity.
Case Study 1: Borylation Reactions
A study demonstrated the effectiveness of this compound in borylation reactions that yielded high selectivity and efficiency. The reaction conditions were optimized to achieve maximum yield with minimal byproducts.
Case Study 2: Polymer Development
Research indicated that polymers synthesized from this compound exhibited enhanced thermal stability compared to traditional polymers. This was attributed to the presence of boron within the polymer matrix.
Mechanism of Action
The compound's reactivity is primarily driven by the boron atom's empty p-orbital, which can participate in various chemical reactions. This enables the formation of new bonds through mechanisms such as nucleophilic addition and electrophilic substitution. Molecular targets often involve electrophilic species that can interact with the boron center, facilitating reactions in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ester Groups
Key Insights :
Key Insights :
- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups increase electrophilicity, directing reactivity toward nucleophilic attack .
- Cyanosubstituents: Enable post-coupling transformations (e.g., nitrile-to-amide conversions) .
Stereochemical and Stability Considerations
- E/Z Selectivity : Ethyl derivatives (e.g., 2j, 2k) achieve high E/Z ratios (up to 22:1) via controlled lithiation conditions . The main compound’s (2E)-configuration is stabilized by conjugation between the ester and boronate groups.
- Hydrolytic Stability : Pinacol boronates generally resist hydrolysis, but tert-butyl esters (e.g., ) prolong stability in aqueous environments compared to methyl esters.
Crystallographic and Spectroscopic Data
Biological Activity
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound with significant biological activity due to its structural properties and the presence of the boron moiety. This article aims to provide a detailed overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1256945-02-4
- Molecular Formula : C17H20BF3O4
- Molecular Weight : 356.14 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain metabolic enzymes. Its boronate structure allows it to form reversible covalent bonds with serine or cysteine residues in enzyme active sites.
- Cell Signaling Modulation : It may influence cell signaling pathways such as the MAPK/ERK pathway and NF-kB activation. These pathways are crucial for cellular responses to stress and inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, potentially protecting against cellular damage.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Cancer Cell Lines :
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway . -
Inflammation Models :
In models of inflammation induced by TNF-alpha in smooth muscle cells (SMCs), treatment with this compound resulted in a significant decrease in NF-kB activity compared to untreated controls. This suggests its potential as an anti-inflammatory agent . -
Antioxidant Studies :
The compound was evaluated for its ability to scavenge free radicals in vitro. Results showed that it effectively reduced reactive oxygen species (ROS) levels in human fibroblast cultures by approximately 40% at a concentration of 50 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, and how can stereochemical integrity be maintained?
- Methodology : This compound is typically synthesized via palladium-catalyzed cross-coupling or diboration reactions. For example, General Procedure 11 () involves coupling boronic esters with α,β-unsaturated esters under mild conditions. To preserve the (2E)-configuration, use inert atmospheres (N₂/Ar) and low temperatures (0–25°C). Purification via silica gel chromatography (e.g., 1:9 EtOAc:Hexanes) ensures removal of stereoisomeric impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H NMR : Look for the α,β-unsaturated ester proton (δ 6.5–7.5 ppm, doublet with J ≈ 15–16 Hz for trans configuration) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
- 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester moiety .
- TLC : Use Rf values in EtOAc:Hexanes (e.g., Rf 0.35 in 1:9) to monitor reaction progress .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize homocoupling or protodeboronation?
- Methodology :
- Catalyst/Ligand Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with electron-rich ligands to enhance oxidative addition efficiency ( ).
- Base : K₂CO₃ or CsF in biphasic solvent systems (toluene:H₂O) reduces protodeboronation .
- Temperature : Reactions at 60–80°C balance reactivity and stability of the boronate ester ( ).
- Monitoring : Track by 11B NMR to detect boronic acid intermediates that may degrade .
Q. What strategies are effective for analyzing and resolving contradictions in reactivity data across different studies (e.g., divergent coupling yields)?
- Methodology :
- Purity Assessment : Confirm starting material purity via HPLC () or elemental analysis.
- Control Experiments : Test for moisture sensitivity (common in boronate esters) by repeating reactions under rigorously anhydrous conditions ( ).
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on coupling efficiency .
Q. How does the steric and electronic profile of this compound influence its application in tandem reactions (e.g., sequential cross-coupling or cycloadditions)?
- Methodology :
- Steric Effects : The tetramethyl dioxaborolane group enhances stability but may hinder coupling with bulky aryl halides. Use bulky ligands (e.g., SPhos) to mitigate this ( ).
- Electronic Effects : The electron-withdrawing ester group activates the α,β-unsaturated system for Michael additions or Diels-Alder reactions post-cross-coupling ().
Q. What are the best practices for crystallographic analysis of derivatives of this compound, particularly when dealing with twinned or low-resolution data?
- Methodology :
- Software : Use SHELXL for refinement ( ) and Olex2 for structure solution.
- Data Collection : High-resolution (<1.0 Å) data at synchrotron sources improves accuracy for boron-containing structures .
- Twinning : Apply TWINLAW in SHELXL to model twinned domains ( ).
Methodological Challenges and Solutions
Q. How can researchers address the compound’s sensitivity to hydrolysis during biological assays or aqueous-phase reactions?
- Methodology :
- Prodrug Design : Incorporate hydrolytically stable protecting groups (e.g., tert-butyl esters) or use micellar encapsulation ().
- Storage : Store at –20°C under argon with molecular sieves to prevent moisture ingress ( ).
Q. What experimental approaches are recommended for studying the compound’s role in boron neutron capture therapy (BNCT) or as a protease inhibitor?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
